REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][cH:5][n:6][c:7]2[c:8]1[n:9][c:10]([N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1)[n:11][c:12]2[N:13]1[CH2:14][CH2:15][S:16](=[O:19])[CH2:17][CH2:18]1.[NH2:26][CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[c:3]1([NH:26][CH2:27][c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[n:4][cH:5][n:6][c:7]2[c:8]1[n:9][c:10]([N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1)[n:11][c:12]2[N:13]1[CH2:14][CH2:15][S:16](=[O:19])[CH2:17][CH2:18]1
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Name
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CSc1ncnc2c(N3CCS(=O)CC3)nc(N3CCNCC3)nc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncnc2c(N3CCS(=O)CC3)nc(N3CCNCC3)nc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Type
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product
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Smiles
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O=S1CCN(c2nc(N3CCNCC3)nc3c(NCc4ccccc4)ncnc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |